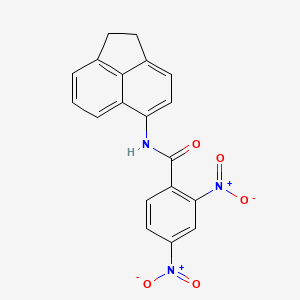

4-(4-((3-Fluorofenil)sulfonil)piperazin-1-il)-2-metil-6-fenoxipirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

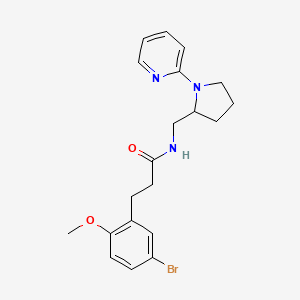

The compound "4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of a sulfonyl piperazine moiety. This functional group is commonly found in various pharmacologically active compounds, which are often explored for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes, receptors, and other proteins.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and characterized by IR and 1H NMR, indicating the versatility of piperazine scaffolds in medicinal chemistry . Additionally, the synthesis of sulfamates incorporating piperazinyl-ureido moieties as carbonic anhydrase inhibitors demonstrates the utility of piperazine derivatives in drug design . These studies suggest that the synthesis of "4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine" would involve multiple steps, including the introduction of the sulfonyl group and the coupling of the piperazine with the pyrimidine moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of a sulfonyl group attached to a piperazine ring can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of a sulfonyl group has been shown to increase potency and selectivity in human beta(3) agonists . The molecular structure of "4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine" would likely be optimized for interaction with specific biological targets, taking into account factors such as steric and electronic properties.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of piperazine derivatives often involves reactions such as Suzuki coupling, which is used to introduce aryl groups . The reactivity of the sulfonyl group also plays a role in the compound's chemical behavior, as it can participate in reactions with nucleophiles or serve as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are important for their application as pharmaceutical agents. The introduction of fluorine atoms, as seen in some piperazine derivatives, can enhance the compound's metabolic stability and membrane permeability . The presence of a sulfonyl group can also affect the compound's acidity and hydrogen bonding capacity, which are relevant for its solubility and bioavailability .

Aplicaciones Científicas De Investigación

Inhibición de los Transportadores de Nucleósidos Equilibrativos (ENTs)

FPMINT es un nuevo inhibidor de ENTs, los cuales son cruciales para la síntesis de nucleótidos, la regulación de la adenosina y la quimioterapia. A diferencia de la mayoría de los inhibidores de ENT actuales que son selectivos para ENT1, FPMINT exhibe una mayor selectividad para ENT2. Se ha estudiado in vitro utilizando células deficientes en transportadores de nucleósidos transfectadas con ENT1 y ENT2 humanos clonados. Cabe destacar que el compuesto 3c, un análogo de FPMINT, surgió como el inhibidor más potente. Inhibe de forma irreversible y no competitiva tanto ENT1 como ENT2 sin afectar la viabilidad celular o la expresión proteica .

Aplicaciones en el Sistema Nervioso Central (SNC)

Aunque no está directamente relacionado con FPMINT, comprender su estructura arroja luz sobre otras piperazinas. Por ejemplo, 1-(3-clorofenil)piperazina (mCPP) y 1-(3-trifluorometilfenil)piperazina (TFMPP) son piperazinas ampliamente utilizadas. BZP, otro estimulante del SNC, se encuentra a menudo en combinación con TFMPP .

Potencial Antiviral

Los compuestos que contienen pirrol, como FPMINT, tienen diversas aplicaciones. Inhiben la transcriptasa inversa (por ejemplo, VIH-1) y las ADN polimerasas celulares. Si bien FPMINT en sí mismo no es directamente antiviral, sus características estructurales se alinean con este campo de investigación .

Mecanismo De Acción

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors . .

Mode of action

The mode of action would depend on the specific target of the compound. If it targets GPCRs, it could act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in cellular signaling .

Biochemical pathways

The affected pathways would depend on the specific target and mode of action of the compound. For example, if it targets serotonin receptors, it could affect mood and behavior. If it targets dopamine receptors, it could affect movement and reward .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body. They are typically metabolized in the liver and excreted in the urine .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. For example, activation or blockade of certain GPCRs can lead to changes in intracellular levels of cAMP or calcium, affecting various cellular functions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other drugs could affect its efficacy through drug-drug interactions .

Propiedades

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKRPGBBVSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)